molecular formula C16H15NO2 B11860683 7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-20-7

7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11860683
CAS No.: 62627-20-7
M. Wt: 253.29 g/mol
InChI Key: OFWJXTGGGNFFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves the reaction of salicylaldehyde with malononitrile and 4-hydroxypyridine-2(1H)-one under basic conditions. The reaction proceeds through a multi-component reaction mechanism, leading to the formation of the desired chromeno-pyridine derivative .

Industrial Production Methods

Industrial production of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can be achieved through large-scale synthesis using similar reaction conditions as described above. The process involves the use of high-purity reagents and controlled reaction parameters to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromeno-pyridine derivatives.

    Substitution: Various substituted chromeno-pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
  • Chromeno[4,3-b]pyridin/quinolin-one derivatives

Uniqueness

2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one, also known by its CAS number 68301-99-5, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies from diverse research sources.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight326.347 g/mol
Density1.286 g/cm³
Melting Point243-244 °C
Boiling Point528.5 °C

Pharmacological Activities

Research indicates that 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one exhibits a variety of biological activities:

  • Anti-inflammatory Effects : Studies have shown that derivatives of benzopyran compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential use in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in lung and breast cancer models. In vitro assays demonstrated significant cytotoxic effects against A549 and H1299 lung cancer cells, leading to cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Some studies suggest that benzopyran derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • COX Inhibition : The compound's structure allows it to interact with COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory mediators .
  • Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Case Studies

Several studies have explored the biological activity of 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one:

  • Study on Anti-inflammatory Activity :
    • Objective: To evaluate the anti-inflammatory effects of the compound.
    • Methods: In vivo models were used to assess inflammation markers post-treatment.
    • Results: Significant reduction in edema and inflammatory cytokines was observed, supporting its potential as an anti-inflammatory agent .
  • Anticancer Research :
    • Objective: To investigate cytotoxic effects on lung cancer cell lines.
    • Methods: MTT assays were performed to measure cell viability.
    • Results: The compound showed over 70% inhibition of cell growth at certain concentrations, indicating promising anticancer properties .
  • Neuroprotective Study :
    • Objective: To assess neuroprotective effects against oxidative stress.
    • Methods: Neuronal cultures were treated with the compound followed by oxidative stress induction.
    • Results: The compound significantly reduced neuronal death and oxidative damage markers .

Properties

CAS No.

62627-20-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

7-methyl-2-propan-2-ylchromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C16H15NO2/c1-9(2)13-6-5-11-15(18)12-8-10(3)4-7-14(12)19-16(11)17-13/h4-9H,1-3H3

InChI Key

OFWJXTGGGNFFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=N3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.